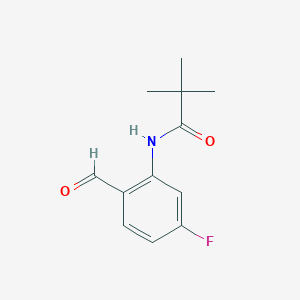
N-(5-Fluoro-2-formylphenyl)pivalamide
Description
N-(5-Fluoro-2-formylphenyl)pivalamide is a pivalamide derivative featuring a benzene ring substituted with a fluorine atom at position 5 and a formyl group (-CHO) at position 2. The pivalamide moiety (-NHC(O)C(CH₃)₃) is attached to the benzene ring via the nitrogen atom. This compound is structurally significant due to its reactive formyl group, which allows for further functionalization, and the fluorine atom, which enhances electronic and steric properties.
Properties
Molecular Formula |
C12H14FNO2 |
|---|---|
Molecular Weight |
223.24 g/mol |
IUPAC Name |
N-(5-fluoro-2-formylphenyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C12H14FNO2/c1-12(2,3)11(16)14-10-6-9(13)5-4-8(10)7-15/h4-7H,1-3H3,(H,14,16) |
InChI Key |
JGWKYEIHABLDIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CC(=C1)F)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of N-(5-Fluoro-2-formylphenyl)pivalamide
The following table compares the target compound with structurally related pivalamide derivatives, emphasizing substituents, molecular weight, and functional groups:
Key Differences and Implications
Core Structure: Benzene vs. Pyridine: The benzene-based target compound (e.g., this compound) exhibits distinct electronic properties compared to pyridine derivatives (e.g., N-(5-Fluoro-3-formylpyridin-2-yl)pivalamide).
Substituent Position and Reactivity: The formyl group at position 2 in the benzene derivative is meta to the fluorine atom, whereas in pyridine analogues (e.g., position 3), the formyl group’s reactivity may differ due to the electron-withdrawing nature of the pyridine nitrogen. This affects nucleophilic addition or condensation reactions .
Functional Group Diversity: Acetyl vs. Formyl: Acetyl-substituted pivalamides (e.g., N-(3-Acetylphenyl)pivalamide) are less reactive toward nucleophiles compared to formyl derivatives but can undergo enolate chemistry .
Physical and Commercial Data
While specific data for this compound is unavailable in the evidence, related compounds provide insights:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


